2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide
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Overview
Description
2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide is a synthetic organic compound that belongs to the class of indole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis or the Bartoli indole synthesis.
Thioether Formation: The indole derivative is then reacted with a thiol compound to form the thioether linkage.
Acetamide Formation: The final step involves the reaction of the thioether with an acylating agent to form the acetamide group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the indole or benzyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles are used under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may be studied for its potential biological activities, such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine: The compound could be investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It may find applications in the development of new materials or as a chemical intermediate in industrial processes.
Mechanism of Action
The mechanism of action of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide would depend on its specific biological activity. Generally, such compounds may interact with molecular targets such as enzymes, receptors, or nucleic acids, leading to modulation of biochemical pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets involved.
Comparison with Similar Compounds
Similar Compounds
2-((1-benzyl-1H-indol-3-yl)thio)-N-phenylacetamide: Similar structure with a phenyl group instead of a m-tolyl group.
2-((1-benzyl-1H-indol-3-yl)thio)-N-(p-tolyl)acetamide: Similar structure with a p-tolyl group instead of a m-tolyl group.
2-((1-benzyl-1H-indol-3-yl)thio)-N-(o-tolyl)acetamide: Similar structure with an o-tolyl group instead of a m-tolyl group.
Uniqueness
The uniqueness of 2-((1-benzyl-1H-indol-3-yl)thio)-N-(m-tolyl)acetamide lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This could include differences in reactivity, solubility, and biological activity.
For detailed and specific information, consulting scientific literature and databases is recommended.
Properties
IUPAC Name |
2-(1-benzylindol-3-yl)sulfanyl-N-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2OS/c1-18-8-7-11-20(14-18)25-24(27)17-28-23-16-26(15-19-9-3-2-4-10-19)22-13-6-5-12-21(22)23/h2-14,16H,15,17H2,1H3,(H,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJVJENJBOCEWGY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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